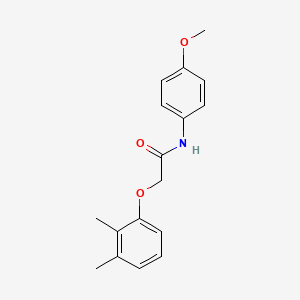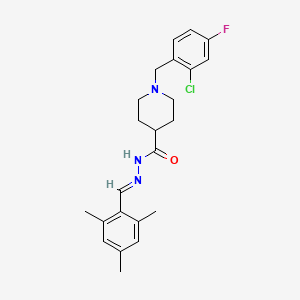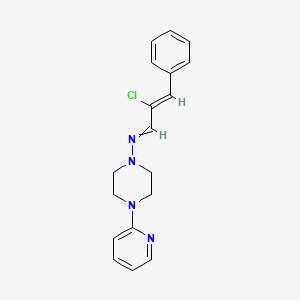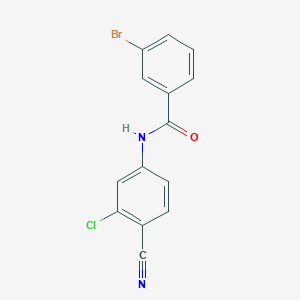![molecular formula C15H13Cl2NO3 B5602728 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and analysis of methoxybenzaldehyde oxime derivatives, including their synthesis, molecular structure, and properties, contribute significantly to the fields of organic chemistry and materials science. These compounds are relevant due to their potential applications in various domains such as catalysis, pharmaceuticals, and material engineering.
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives often involves specific reactions tailored to introduce or modify functional groups like the methoxy (-OCH3) and oxime (=NOH) functionalities. Techniques such as the Vilsmeier-Haack reaction or O-alkylation have been employed to synthesize compounds like 4-benzyloxy-2-methoxybenzaldehyde with high yields under optimized conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
X-ray crystallography is a crucial tool for determining the molecular structure of methoxybenzaldehyde oximes. Studies have shown different conformations and hydrogen bonding patterns in these compounds, highlighting the impact of substituents on molecular arrangement and stability (L. Gomes et al., 2018).
Chemical Reactions and Properties
Methoxybenzaldehyde oximes undergo various chemical reactions, including oxidation, reduction, and complexation, influenced by their functional groups. For instance, the electrochemical oxidation in methanol has been studied for related compounds, providing insights into their reactivity and potential applications in synthetic chemistry (D. Nematollahi, S. M. Golabi, 2000).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are integral to understanding the applications and handling of methoxybenzaldehyde oximes. These properties are determined by the compound's molecular structure and can be analyzed through various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the oxime and methoxy groups in the compound. Spectroscopic studies provide valuable information on the electronic structure and potential chemical behavior of these compounds (H. Ghalla et al., 2018).
科学的研究の応用
Crystal Structure Analysis
Research on methoxybenzaldehyde oxime derivatives, such as the study by Gomes et al. (2018), focuses on the crystal structures of these compounds to understand different conformations and hydrogen-bonding patterns. This type of research is fundamental in materials science and drug design, offering insights into the physical and chemical properties of potential pharmaceuticals (Gomes et al., 2018).
Catalysis and Reaction Mechanisms
The study of selective photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy groups, into corresponding aldehydes using titanium dioxide under visible light irradiation provides insights into green chemistry applications. This research can contribute to developing more efficient and environmentally friendly catalytic processes (Higashimoto et al., 2009).
Sherbo et al. (2018) demonstrated a paired electrolysis approach for the electrochemical synthesis of valuable chemicals like 4-methoxybenzaldehyde, showcasing a method of driving organic reactions under ambient conditions with electricity. This represents a significant step towards achieving complete electron economy in chemical synthesis (Sherbo et al., 2018).
Environmental and Biological Applications
- Kinne et al. (2009) explored the oxidative cleavage of environmentally significant ethers by extracellular fungal peroxygenase. Understanding these reactions could have implications for the biodegradation of pollutants and the environmental fate of various organic compounds (Kinne et al., 2009).
Safety and Hazards
According to Sigma-Aldrich, “2-[(2,4-dichlorobenzyl)oxy]benzaldehyde” has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
(NE)-N-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-15-6-10(8-18-19)2-5-14(15)21-9-11-3-4-12(16)7-13(11)17/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWGZTSBFZXDDI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)



![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)
![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)